
4,6-Dichloro-1,3-diazinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-1,3-diazinan-2-one is a heterocyclic compound that belongs to the diazine family It is characterized by a six-membered ring containing two nitrogen atoms and two chlorine atoms at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-1,3-diazinan-2-one typically involves the chlorination of 1,3-diazinan-2-one. One common method is the reaction of 1,3-diazinan-2-one with chlorine gas in the presence of a suitable solvent, such as acetonitrile, under controlled temperature conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed and purified. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-1,3-diazinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of 4,6-dichloro-1,3-diazinan-2-ol.
Substitution: Formation of 4,6-dimethoxy-1,3-diazinan-2-one.
Scientific Research Applications
4,6-Dichloro-1,3-diazinan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-1,3-diazinan-2-one involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the synthesis of nucleic acids by interfering with the function of enzymes involved in DNA replication. This inhibition can lead to the disruption of bacterial cell division and growth, making it a potential antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-1,3,5-triazin-2-one: Another chlorinated diazine with similar chemical properties.
2,4-Dichloro-1,3,5-triazine: A compound used in the synthesis of herbicides and other agrochemicals.
4,6-Dichloro-1,3,5-triazine-2-amine: Known for its high-energy properties and potential use in explosives.
Uniqueness
4,6-Dichloro-1,3-diazinan-2-one is unique due to its specific substitution pattern and the presence of two chlorine atoms at the 4 and 6 positions
Properties
Molecular Formula |
C4H6Cl2N2O |
|---|---|
Molecular Weight |
169.01 g/mol |
IUPAC Name |
4,6-dichloro-1,3-diazinan-2-one |
InChI |
InChI=1S/C4H6Cl2N2O/c5-2-1-3(6)8-4(9)7-2/h2-3H,1H2,(H2,7,8,9) |
InChI Key |
HKPJHZTZKAHALH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)NC1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide](/img/structure/B12358459.png)

![8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B12358470.png)
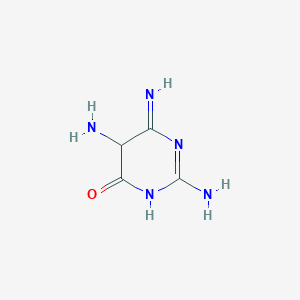
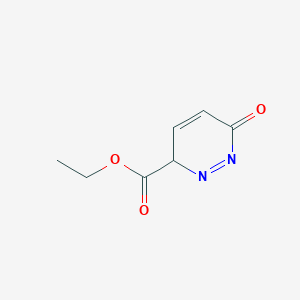
![2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12358477.png)

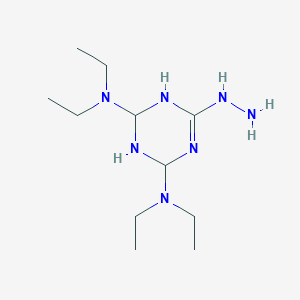
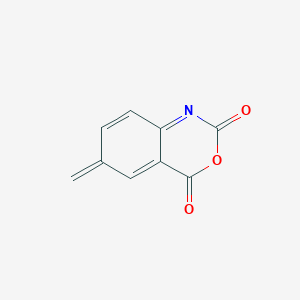
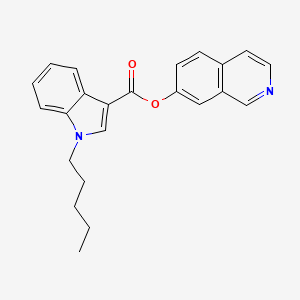
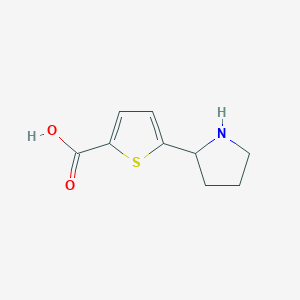

![4-[(3,4-Dimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B12358532.png)
